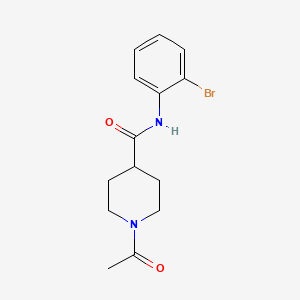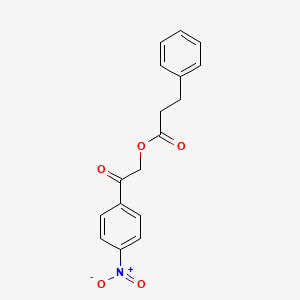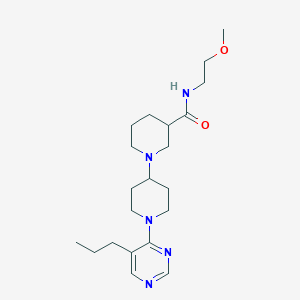
1-acetyl-N-(2-bromophenyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-(2-bromophenyl)-4-piperidinecarboxamide, also known as ABP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ABP belongs to the class of piperidinecarboxamide derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mécanisme D'action
The exact mechanism of action of 1-acetyl-N-(2-bromophenyl)-4-piperidinecarboxamide is not fully understood. However, it has been proposed that this compound exerts its biological effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that plays a crucial role in the inflammatory response and is overexpressed in several types of cancer. By inhibiting COX-2 activity, this compound reduces inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In animal models, this compound has been shown to reduce pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-acetyl-N-(2-bromophenyl)-4-piperidinecarboxamide is its potential therapeutic applications in various diseases. This compound has been found to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for the treatment of pain, inflammation, and cancer. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 1-acetyl-N-(2-bromophenyl)-4-piperidinecarboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. This would help to determine the optimal dosage and administration route for this compound in humans. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 1-acetyl-N-(2-bromophenyl)-4-piperidinecarboxamide involves the reaction of 2-bromobenzoyl chloride with piperidinecarboxamide in the presence of an acid catalyst. The resulting product is then acetylated using acetic anhydride and a base catalyst. The final product is obtained as a white crystalline solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
1-acetyl-N-(2-bromophenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. This compound has also been studied for its antitumor properties, showing potential as a chemotherapeutic agent for the treatment of cancer.
Propriétés
IUPAC Name |
1-acetyl-N-(2-bromophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-10(18)17-8-6-11(7-9-17)14(19)16-13-5-3-2-4-12(13)15/h2-5,11H,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKWVDXIUCWREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5468407.png)
![N-[2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5468410.png)
![3-(2-methylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5468411.png)
![2-methyl-4-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-1H-benzimidazole](/img/structure/B5468419.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carboxamide](/img/structure/B5468443.png)
![1-allyl-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5468446.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(4-chlorophenyl)urea](/img/structure/B5468451.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-piperidin-1-ylnicotinamide](/img/structure/B5468456.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5468465.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-chloro-6-methoxyphenyl benzoate](/img/structure/B5468477.png)
![6-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5468479.png)